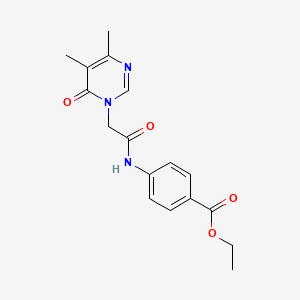![molecular formula C17H16ClN3O4S2 B2619892 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 886947-38-2](/img/structure/B2619892.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as CMTM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been shown to interact with various proteins, including PD-L1, CD70, and CD27, which are involved in regulating the immune response. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of the immune response, regulation of apoptosis, inhibition of angiogenesis, and reduction of inflammation. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has also been shown to have an effect on various signaling pathways, including the JAK/STAT and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is its lack of specificity, as it can interact with various proteins and signaling pathways, making it difficult to determine its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide research, including the development of more specific analogs with fewer off-target effects, the identification of new therapeutic applications, and the investigation of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide's potential as a diagnostic tool. Additionally, further studies are needed to fully understand the mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide and its potential interactions with other proteins and signaling pathways.
Synthesemethoden
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can be synthesized through a multi-step process involving the reaction of 7-chloro-4-methoxybenzo[d]thiazole-2-carboxylic acid with N,N-dimethylsulfamide and 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been shown to inhibit tumor growth and metastasis by regulating the immune system and promoting apoptosis. Inflammation and autoimmune disorders have also been treated with N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide due to its ability to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-21(2)27(23,24)11-6-4-10(5-7-11)16(22)20-17-19-14-13(25-3)9-8-12(18)15(14)26-17/h4-9H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESNYSNGJDKEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B2619812.png)
![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)

![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)
![N-(4-butylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2619818.png)

![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)

![N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2619826.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)
